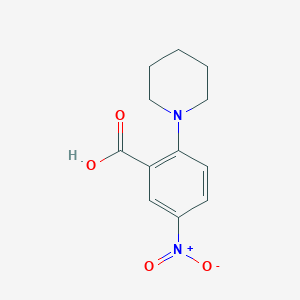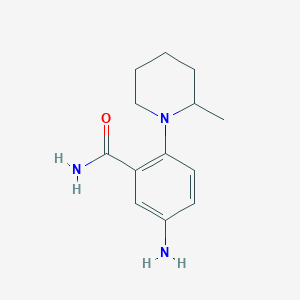
1-(3-Amino-4-morpholinophenyl)-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-4-morpholinophenyl)-1-ethanone, also known as AMPE, is an organic compound that has a wide variety of applications in the medical and scientific fields. AMPE is a versatile compound that has been used in the synthesis of various compounds, as well as in research and development of new drugs and treatments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
1-(3-Amino-4-morpholinophenyl)-1-ethanone has been explored in various synthetic pathways to produce compounds with potential antimicrobial activity. For instance, it's been used in the synthesis of novel pyrazole derivatives and pyrimidines, showing promising results against bacteria like Staphylococcus aureus and Escherichia coli. These compounds are synthesized through reactions like cyclization and Claisen-Schmidt condensation, demonstrating the versatile applications of this compound in creating bioactive molecules (Khumar, Ezhilarasi & Prabha, 2018; Thanusu, Kanagarajan & Gopalakrishnan, 2010).
Synthesis of Heterocyclic Compounds
The chemical also plays a role in synthesizing various heterocyclic compounds, exhibiting a wide range of biological activities. These compounds, such as thiophene derivatives, have been investigated for their anti-inflammatory properties. The molecular modeling of these compounds provides insights into their potential bioactivity, and some derivatives have shown promising results comparable to standard drugs (Helal et al., 2015).
Photoinitiation Activity in Polymer Science
In the realm of polymer science, this compound derivatives have been utilized as photoinitiators. These derivatives are crucial in initiating the polymerization process when exposed to UV light, making them valuable in coatings and printing applications. Their photoinitiation activity has been a subject of research, highlighting the compound's importance beyond medicinal chemistry (Carlini et al., 1997).
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit significant inhibitory activity against some cancer cell lines .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit antiproliferative activity, suggesting that they may interact with cellular targets to inhibit cell growth .
Biochemical Pathways
Similar compounds have been reported to exhibit anti-cancer activity, suggesting that they may affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have been reported to exhibit significant inhibitory activity against some cancer cell lines , suggesting that they may induce cell death or inhibit cell proliferation.
Biochemische Analyse
Biochemical Properties
1-(3-Amino-4-morpholinophenyl)-1-ethanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the phosphorylation state of various proteins, thereby affecting their activity and function. Additionally, this compound may bind to specific receptors on the cell surface, modulating signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By modulating this pathway, this compound can impact cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it may inhibit certain kinases, preventing the phosphorylation of target proteins. This inhibition can result in changes in gene expression, as the activity of transcription factors may be altered. Additionally, this compound can interact with DNA, influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a response. At high doses, toxic or adverse effects may occur, such as cell death or impaired organ function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, where it can exert its effects. The distribution of this compound can influence its localization and accumulation, affecting its overall activity .
Subcellular Localization
The subcellular localization of this compound is essential for its function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The activity of this compound can be affected by its localization, as it may interact with different biomolecules in various subcellular compartments .
Eigenschaften
IUPAC Name |
1-(3-amino-4-morpholin-4-ylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTRDUGLBOJUOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCOCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383908 |
Source


|
| Record name | 1-(3-amino-4-morpholinophenyl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
217489-78-6 |
Source


|
| Record name | 1-(3-amino-4-morpholinophenyl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1305012.png)


![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B1305017.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)
![(Z)-2-(4-chlorophenyl)-3-[2-(2-propynyloxy)-1-naphthyl]-2-propenenitrile](/img/structure/B1305028.png)



![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)


